![molecular formula C8H6ClN3O B1457312 5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1363381-59-2](/img/structure/B1457312.png)
5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates . It is also the scaffold for many commercially available drugs .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block . A modified Vorbruggen procedure of compound 2 and tetra-O-acetylribose gave 4-chloro-5-fluoro-7-(2,3,5,-tri-O-benzoyl-beta-D-ribofuranosyl)pyrrolo[2,3-D]pyrimidine (6) in a 65% yield .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . A modified Vorbruggen procedure of compound 2 and tetra-O-acetylribose gave 4-chloro-5-fluoro-7-(2,3,5,-tri-O-benzoyl-beta-D-ribofuranosyl)pyrrolo[2,3-D]pyrimidine (6) in a 65% yield .Scientific Research Applications
Synthesis of Pyrrolopyrimidine Derivatives
Pyrrolo[2,3-d]pyrimidines, including 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, have garnered interest due to their structural similarity to nucleoside antibiotics and potential biochemical significance. Research in this area has focused on synthesizing derivatives related to the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. For instance, the synthesis of certain 4,5-disubstituted-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidines has been achieved through halogenation and nucleophilic displacement reactions, suggesting their possible biochemical relevance (Hinshaw et al., 1969).
Antimicrobial and Antiviral Activities
Another significant area of research involves the investigation of pyrrolo[2,3-d]pyrimidine derivatives for their antimicrobial and antiviral properties. A study on new Pyridothienopyrimidines and Pyridothienotriazines revealed that derivatives of 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides exhibited in vitro antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Similarly, carbocyclic analogues of 7-deazaguanosine, synthesized from pyrrolo[2,3-d]pyrimidine intermediates, showed selective inhibitory activities against herpes simplex virus, highlighting their therapeutic potential (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).
Novel Synthetic Routes and Green Chemistry
Recent research has also focused on developing efficient and environmentally friendly synthetic routes for pyrrolo[2,3-d]pyrimidine derivatives. One study demonstrated a concise and green Cu-catalyzed method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, providing economical and environmentally sustainable approaches (Wang et al., 2017). Another highlighted a large-scale synthesis process for a pyrrolo[2,3-d]pyrimidine compound, showcasing the first plant-scale application of the Dakin−West reaction and emphasizing the ecological and economical benefits of the procedure (Fischer & Misun, 2001).
properties
IUPAC Name |
1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-4(13)5-2-10-8-6(5)7(9)11-3-12-8/h2-3H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOFBMPFLUKIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732752 | |
Record name | 1-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1363381-59-2 | |
Record name | 1-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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